Tetrakis dimethylsilylsilane is an organosilicon compound characterized by its unique structure, which includes four dimethylsilyl groups attached to a silicon atom. This compound is notable for its applications in various fields, particularly in materials science and organic synthesis.
Tetrakis dimethylsilylsilane can be synthesized from readily available silanes and is often used as a precursor in the production of silicon-based materials. Its chemical formula is , indicating the presence of multiple silicon and carbon atoms.
This compound falls under the category of silanes, specifically organosilanes, which are compounds containing silicon atoms bonded to carbon-containing groups. Organosilanes are widely utilized in the production of silicone polymers and other materials.
Tetrakis dimethylsilylsilane can be synthesized through several methods, including:
The synthesis usually requires inert atmosphere conditions (e.g., argon or nitrogen) to prevent unwanted reactions with moisture or oxygen. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
The molecular structure of tetrakis dimethylsilylsilane features a central silicon atom bonded to four dimethylsilyl groups. Each dimethylsilyl group consists of a silicon atom bonded to two methyl groups. This arrangement leads to a tetrahedral geometry around the central silicon atom.
Tetrakis dimethylsilylsilane participates in various chemical reactions, including:
The reactivity of tetrakis dimethylsilylsilane is influenced by factors such as temperature, pH, and the presence of catalysts or other reagents.
The mechanism of action for tetrakis dimethylsilylsilane primarily involves its ability to form siloxane bonds through condensation reactions. When heated or catalyzed, it can react with other silanes or moisture in the environment, leading to the formation of robust silicone networks.
Relevant analyses indicate that tetrakis dimethylsilylsilane exhibits low volatility and high thermal stability, making it suitable for high-temperature applications.
Tetrakis dimethylsilylsilane has several scientific uses:
The peripheral Si-H bonds in tetrakis(dimethylsilyl)silane exhibit significant reactivity toward catalytic activation, enabling diverse transformations essential for synthetic and materials chemistry. These bonds possess hydridic character due to the polarization arising from silicon's low electronegativity relative to hydrogen. This polarization facilitates ionic and radical reactions under milder conditions compared to metal hydrides, offering enhanced selectivity profiles [1]. Transition metal catalysis, particularly employing platinum, rhodium, and ruthenium complexes, efficiently activates these Si-H bonds for hydrosilylation reactions. For instance, Karstedt's catalyst (a platinum-divinyltetramethyldisiloxane complex) enables regioselective addition across unsaturated carbon-carbon bonds in alkenes and alkynes, forming critical carbon-silicon linkages essential for silicone crosslinking applications [1] [8].
Radical-mediated pathways provide complementary activation mechanisms, where the Si-H bond strength is strategically weakened through β-silyl substitution. Tris(trimethylsilyl)silane (TTMSS), a structural analog, demonstrates a significantly reduced Si-H bond strength (79 kcal/mol) compared to triethylsilane (90 kcal/mol), approaching the reactivity of tributyltin hydride (74 kcal/mol) without associated toxicity [4]. This radical susceptibility extends to tetrakis(dimethylsilyl)silane, where photoredox or thermal initiation generates silyl radicals capable of halogen abstraction, deoxygenation, or reductive cyclization. Mechanoradical initiation via ball milling presents a recently developed solvent-free approach, where mechanical force generates radicals that propagate chain reactions for dehalogenation processes [4]. The compatibility of these reactions with aqueous media further enhances their synthetic utility, facilitated by amphiphilic thiol co-catalysts that stabilize reactive intermediates in micellar environments [4].
Table 2: Catalytic Systems for Si-H Bond Activation
Catalyst/Initiator | Reaction Type | Key Applications | Reference |
---|---|---|---|
Pt(0) Complexes | Hydrosilylation | Crosslinking of vinyl silicones | [1] |
ACCN (Thermal Initiator) | Radical Dehalogenation | Reduction of alkyl/aryl halides | [4] |
Eosin Y (Photoredox) | Hydroacylation | Acyl radical addition to alkenes | [4] |
Ni/Photoredox Dual Catalysis | Halogen Abstraction | Alkyl-aryl cross-coupling | [4] |
Ball Milling | Mechanoradical Initiation | Solvent-free dehalogenation | [4] |
The tetrahedral [(HMe₂Si)₄Si] structure presents a unique interplay of steric bulk and electronic effects that profoundly influence reactivity and molecular interactions. Steric congestion arises from the central silicon atom surrounded by four dimethylsilyl substituents, creating a shielded molecular core. This shielding impacts accessibility to the central silicon atom while directing reactivity toward the peripheral Si-H groups. X-ray crystallographic analyses of related tetrahedral silanes, such as tetrakis(trimethylsilyl)silane, reveal bond lengths (Si-Si ≈ 2.34-2.36 Å) slightly elongated compared to disilanes, reflecting increased steric strain [5]. The central Si-Si bonds also exhibit enhanced s-character in bonding orbitals due to the cumulative electron-donating effects of methyl substituents [3].
Electronic modulation occurs through hyperconjugation between σ(Si-H) orbitals and adjacent σ(Si-C) or σ(Si-Si) bonds. This interaction weakens the peripheral Si-H bonds, increasing their hydridic character and facilitating homolytic cleavage for radical reactions. Comparative studies with linearly structured silanes demonstrate significantly higher reduction efficiency for branched architectures like tetrakis(dimethylsilyl)silane and TTMSS, attributable to steric protection of the generated silyl radical intermediate [4]. The thermodynamic stability of the silyl radical [(Me₂HSi)₃Si•] formed after hydrogen abstraction is enhanced by delocalization across the silicon framework and steric shielding provided by methyl groups, which hinder radical recombination pathways [4]. These steric and electronic properties enable precise modulation of reactivity through strategic substitution. Replacing methyl groups with bulkier substituents (e.g., phenyl, *tert-butyl) further increases steric protection of radical intermediates but may hinder diffusion and substrate approach, while electron-withdrawing groups (e.g., chloride, trifluoromethyl) enhance hydridic character but reduce radical stability [1] [8].
Table 3: Steric and Electronic Parameters in Branched Silanes
Compound | Si-H Bond Strength (kcal/mol) | Bond Length (Å) | Steric Environment |
---|---|---|---|
Triethylsilane | 90 | 1.48 | Minimal shielding |
Tetrakis(dimethylsilyl)silane | ~80 (estimated) | 1.49 (Si-H) | High peripheral congestion |
Tris(trimethylsilyl)silane (TTMSS) | 79 | 2.35 (Si-Si) | Sterically shielded radical |
Tetrakis(trimethylsilyl)silane | - | 2.36 (Si-Si) | Tetrahedral core shielding |
The central silicon atom in tetrakis(dimethylsilyl)silane serves as a tetrahedral core for constructing hybrid molecular architectures through strategic functionalization. While the central silicon is sterically shielded, controlled transformations enable the synthesis of derivatives with tailored properties. Nucleophilic displacement at peripheral silicon centers provides an indirect pathway to modify the core environment. For example, platinum-catalyzed hydrosilylation of terminal alkynes with tetrakis(dimethylsilyl)silane yields alkenylsilane derivatives where the tetrahedral core is decorated with unsaturated carbon chains, enhancing optoelectronic properties [1].
Direct functionalization of the central silicon requires overcoming significant steric barriers. This is achieved through halogenation or alkynylation reactions under forcing conditions. Tetrakis[(chloromethyl)dimethylsilylethynyl]silane exemplifies such derivatives, synthesized via nucleophilic substitution pathways where chlorine atoms serve as versatile leaving groups for subsequent nucleophilic attack by alkynyl anions [2]. The resulting architecture features a central silicon atom linked to ethynyl spacers terminated by reactive chloromethyl-dimethylsilyl groups, creating a highly conjugated system with potential for further polymerization or cross-coupling [2]. The chloromethyl groups enable additional functional diversification through nucleophilic substitution or transition-metal-catalyzed coupling, facilitating integration into polymeric matrices or surface coatings [2] [8].
Alkoxy and amino derivatives expand the functional scope through sol-gel compatible chemistry. Controlled alcoholysis of tetrakis(dimethylsilyl)silane yields partially substituted alkoxysilanes where remaining Si-H bonds retain reactivity for further transformations. Similarly, aminolysis with dimethylamine forms tetrakis(dimethylamino)silane analogs, where the dimethylamino groups serve as superior leaving groups for vapor deposition processes [7]. These transformations underscore the molecular versatility of the tetrahedral silane core in generating dendritic, star-shaped, or cross-linked architectures for applications ranging from molecular electronics to nanoscale scaffolding. The electronic communication across the silicon-ethynyl framework in derivatives like tetrakis[(chloromethyl)dimethylsilylethynyl]silane demonstrates particular promise for charge-transfer materials, where the central silicon atom mediates electronic interactions between peripheral functional groups [2].
Table 4: Hybrid Tetrahedral Frameworks Derived from Functionalization
Functionalization Strategy | Product | Key Features | Potential Applications |
---|---|---|---|
Hydrosilylation | Alkenyl-terminated derivatives | Extended conjugation, vinyl reactivity | Optoelectronic materials |
Alkynylation | Tetrakis(silylethynyl)silanes | Linear spacers, chloromethyl reactivity | Molecular scaffolds |
Chlorination | Tetrakis(chlorodimethylsilyl)silane | Nucleophilic substitution sites | Sol-gel precursors |
Aminolysis | Tetrakis(dimethylamino)silyl derivatives | Volatile precursors, vapor deposition | Thin-film coatings |
Controlled Hydrolysis | Partially cross-linked silsesquioxanes | Hybrid organic-inorganic frameworks | Nanoporous materials |
The synthetic methodologies surrounding tetrakis(dimethylsilyl)silane highlight its critical role as a molecular building block. By leveraging catalytic Si-H activation, steric and electronic modulation, and tetrahedral core functionalization, chemists can precisely engineer silicon-based architectures with customized properties for advanced technological applications. Future developments will likely focus on enhancing stereocontrol in functionalization and expanding the range of accessible hybrid frameworks for specialized material science applications.
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